2-(4-Chlorophenyl)-2-oxoethyl thiophene-2-carboxylate 2-(4-Chlorophenyl)-2-oxoethyl thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 284665-53-8
VCID: VC21470781
InChI: InChI=1S/C13H9ClO3S/c14-10-5-3-9(4-6-10)11(15)8-17-13(16)12-2-1-7-18-12/h1-7H,8H2
SMILES: C1=CSC(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Cl
Molecular Formula: C13H9ClO3S
Molecular Weight: 280.73g/mol

2-(4-Chlorophenyl)-2-oxoethyl thiophene-2-carboxylate

CAS No.: 284665-53-8

Cat. No.: VC21470781

Molecular Formula: C13H9ClO3S

Molecular Weight: 280.73g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chlorophenyl)-2-oxoethyl thiophene-2-carboxylate - 284665-53-8

Specification

CAS No. 284665-53-8
Molecular Formula C13H9ClO3S
Molecular Weight 280.73g/mol
IUPAC Name [2-(4-chlorophenyl)-2-oxoethyl] thiophene-2-carboxylate
Standard InChI InChI=1S/C13H9ClO3S/c14-10-5-3-9(4-6-10)11(15)8-17-13(16)12-2-1-7-18-12/h1-7H,8H2
Standard InChI Key ASABCBYNQWZYKH-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Cl
Canonical SMILES C1=CSC(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Cl

Introduction

Chemical Structure and Identity

Basic Identification and Nomenclature

2-(4-Chlorophenyl)-2-oxoethyl thiophene-2-carboxylate is a heterocyclic organic compound featuring a thiophene moiety. The compound is identified by CAS number 284665-53-8 and PubChem CID 697556 . The compound has several synonyms including [2-(4-chlorophenyl)-2-oxoethyl] thiophene-2-carboxylate, BAS 00804667, and 2-(4-chlorophenyl)-2-oxoethyl 2-thiophenecarboxylate . This nomenclature follows IUPAC conventions, with the name describing the structural components and their connectivity.

The chemical formula is C13H9ClO3S, which indicates the presence of 13 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 sulfur atom . The molecular weight of the compound is precisely calculated at 280.73 g/mol, a value that plays a crucial role in analytical characterization and stoichiometric calculations .

Structural Features and Chemical Bonding

The structure of 2-(4-Chlorophenyl)-2-oxoethyl thiophene-2-carboxylate incorporates several key functional groups. The compound contains a thiophene ring, which is a five-membered aromatic heterocycle containing one sulfur atom. This ring is connected via a carboxylate linkage to an oxoethyl group that bridges to a 4-chlorophenyl moiety. The presence of the chlorine atom on the para position of the phenyl ring significantly influences the compound's electronic properties and reactivity.

The structural arrangement creates a molecule with distinct regions of electronegativity and hydrophobicity. The thiophene unit contributes aromatic character, while the ester linkage provides a site for potential hydrolysis. The chlorophenyl group adds lipophilicity and potential electronic effects that can influence binding interactions with biological targets.

Physical and Chemical Properties

Physical Characteristics

While specific physical data for 2-(4-Chlorophenyl)-2-oxoethyl thiophene-2-carboxylate is limited in the provided sources, we can extrapolate from similar compounds. Based on the related compound (2-acetyl-4-chloro-phenyl) thiophene-2-carboxylate, which has nearly identical molecular weight (280.727 g/mol), we can estimate certain physical properties .

The compound likely has a density of approximately 1.36 g/cm³, based on structural similarities to related compounds . Its boiling point would be expected to be quite high, potentially around 466°C at standard pressure, while its flash point would be approximately 235°C .

Chemical Reactivity

The reactivity of 2-(4-Chlorophenyl)-2-oxoethyl thiophene-2-carboxylate is largely determined by its functional groups. The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, potentially yielding thiophene-2-carboxylic acid and 2-(4-chlorophenyl)-2-oxoethanol as products. The carbonyl group adjacent to the chlorophenyl moiety can participate in nucleophilic addition reactions and condensations.

The thiophene ring contributes aromatic character and can undergo electrophilic aromatic substitution reactions, although these typically require harsher conditions than benzene derivatives. The chlorine substituent on the phenyl ring can participate in nucleophilic aromatic substitution reactions under appropriate conditions and can influence the electron distribution throughout the molecule.

The compound's structure suggests it may be capable of acting as a weak hydrogen bond acceptor through its carbonyl oxygen atoms, potentially influencing its interactions with biological systems and its solubility profile.

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl thiophene-2-carboxylate typically involves esterification reactions between thiophene-2-carboxylic acid and an appropriate 2-(4-chlorophenyl)-2-oxoethanol derivative. This approach follows similar synthetic routes observed for other thiophene-2-carboxylate derivatives. The synthesis generally requires careful control of reaction conditions to optimize yields and minimize side reactions.

One common synthetic pathway likely involves the initial preparation of 2-(4-chlorophenyl)-2-oxoethanol, which can then be esterified with thiophene-2-carboxylic acid or its activated derivatives such as acid chlorides or anhydrides. The esterification can be promoted using coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of catalysts like DMAP (4-dimethylaminopyridine).

Reaction Conditions and Optimization

The reaction conditions for the synthesis of 2-(4-Chlorophenyl)-2-oxoethyl thiophene-2-carboxylate must be carefully optimized to enhance yield and purity. Typical esterification reactions for thiophene derivatives often employ ethanol as a solvent with triethylamine as a base to facilitate the reaction. The temperature, reaction time, and reagent ratios need to be carefully controlled to maximize conversion and minimize side reactions.

Purification of the compound typically involves techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC). The progress and purity of the reaction can be monitored using analytical techniques like thin-layer chromatography (TLC), gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy.

Spectroscopic Characterization

Spectral Analysis and Structural Confirmation

The structural confirmation of 2-(4-Chlorophenyl)-2-oxoethyl thiophene-2-carboxylate relies heavily on spectroscopic and analytical techniques. Based on the characterization of similar compounds, several spectroscopic methods are likely employed.

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for structure elucidation. The 1H NMR spectrum would reveal signals corresponding to the aromatic protons of both the thiophene and phenyl rings, as well as the methylene protons of the oxoethyl linker. The 13C NMR would provide valuable information about the carbonyl carbons and the aromatic carbon framework.

Fourier Transform Infrared (FT-IR) spectroscopy would show characteristic absorption bands for the carbonyl groups (typically around 1700-1750 cm-1 for the ester and 1680-1700 cm-1 for the ketone), as well as bands associated with the aromatic rings and C-Cl bond. Raman spectroscopy could complement the IR data, particularly for the aromatic and heterocyclic structural elements.

Mass Spectrometry and Elemental Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound. The exact mass of 2-(4-Chlorophenyl)-2-oxoethyl thiophene-2-carboxylate would be expected to closely match the calculated value based on its molecular formula. The mass spectrum would likely show characteristic fragmentation patterns, including losses associated with the thiophene carboxylate and chlorophenyl moieties.

Biological Activity and Applications

Material Science Applications

Beyond potential biological applications, thiophene derivatives have found uses in material science. The conjugated structure of the thiophene ring makes compounds of this class interesting for applications in conducting polymers, organic electronics, and photovoltaic materials.

The specific electronic properties of 2-(4-Chlorophenyl)-2-oxoethyl thiophene-2-carboxylate, influenced by both the thiophene ring and the chlorophenyl group, may make it suitable for exploration in these fields. The compound could potentially serve as a monomer or building block for materials with tailored electronic or optical properties.

Structure-Property Relationships

Comparative Analysis with Related Compounds

A comparative analysis of 2-(4-Chlorophenyl)-2-oxoethyl thiophene-2-carboxylate with structurally related compounds provides valuable insights into structure-property relationships. Several analogous compounds are mentioned in the literature, such as [2-(4-methylanilino)-2-oxoethyl] thiophene-2-carboxylate (CAS: 391263-76-6) and [3-(2-chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] thiophene-2-carboxylate (CID: 1561677) .

The table below compares key properties of these related thiophene-2-carboxylate derivatives:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Features
2-(4-Chlorophenyl)-2-oxoethyl thiophene-2-carboxylateC13H9ClO3S280.734-chlorophenyl, oxoethyl linker
[2-(4-methylanilino)-2-oxoethyl] thiophene-2-carboxylateC14H13NO3S275.324-methylanilino group, oxoethyl linker
[3-(2-chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] thiophene-2-carboxylateC21H10ClF3O4S450.82-chlorophenyl, trifluoromethyl, chromen structure

The differences in structure significantly impact properties such as solubility, reactivity, and potential biological activities. For instance, the presence of the nitrogen atom in the [2-(4-methylanilino)-2-oxoethyl] thiophene-2-carboxylate likely increases its hydrogen bonding capacity compared to 2-(4-Chlorophenyl)-2-oxoethyl thiophene-2-carboxylate .

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